molecular formula C12H26O4S2 B1337495 Bis(2,2-diethoxyethyl) Disulfide CAS No. 76505-71-0

Bis(2,2-diethoxyethyl) Disulfide

Cat. No.: B1337495
CAS No.: 76505-71-0
M. Wt: 298.5 g/mol
InChI Key: XJIKEAQNTPCOLU-UHFFFAOYSA-N
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Description

Bis(2,2-diethoxyethyl) Disulfide is an organic compound with the molecular formula C12H26O4S2. It is characterized by the presence of two 2,2-diethoxyethyl groups linked by a disulfide bond. This compound is typically a clear liquid with a light yellow to orange color and is used in various chemical applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,2-diethoxyethyl) Disulfide typically involves the reaction of 2,2-diethoxyethanol with sulfur dichloride (S2Cl2) under controlled conditions. The reaction proceeds as follows:

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: Bis(2,2-diethoxyethyl) Disulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bis(2,2-diethoxyethyl) Disulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2,2-diethoxyethyl) Disulfide involves the cleavage and formation of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. This compound can interact with thiol groups in proteins, leading to the formation of new disulfide bonds and potentially altering protein function. This interaction is mediated through redox reactions involving the disulfide bond .

Comparison with Similar Compounds

  • Bis(thiobenzoyl) Disulfide
  • Bis(dodecylsulfanylthiocarbonyl) Disulfide
  • 2-Hydroxyethyl Disulfide
  • Bis(11-azidoundecyl) Disulfide

Comparison: Bis(2,2-diethoxyethyl) Disulfide is unique due to its 2,2-diethoxyethyl groups, which provide distinct chemical properties compared to other disulfides. For example, Bis(thiobenzoyl) Disulfide contains benzoyl groups, which confer different reactivity and solubility characteristics. Similarly, Bis(dodecylsulfanylthiocarbonyl) Disulfide has long alkyl chains, affecting its physical properties and applications .

Properties

IUPAC Name

2-(2,2-diethoxyethyldisulfanyl)-1,1-diethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O4S2/c1-5-13-11(14-6-2)9-17-18-10-12(15-7-3)16-8-4/h11-12H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIKEAQNTPCOLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CSSCC(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451042
Record name Bis(2,2-diethoxyethyl) Disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76505-71-0
Record name Bis(2,2-diethoxyethyl) Disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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